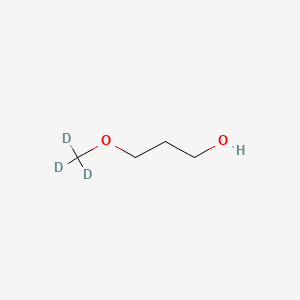
4-Fluorophenethyl Bromide-d4
Übersicht
Beschreibung
4-Fluorophenethyl Bromide-d4 is a biochemical used for proteomics research . It is also known as 1-(2-Bromoethyl-d4)-4-fluoro-benzene . The molecular formula is C8H4D4BrF and the molecular weight is 207.08 .
Molecular Structure Analysis
The molecular structure of this compound consists of a fluorophenethyl group attached to a bromine atom with four deuterium atoms (D4). The molecular formula is C8H4D4BrF .Wissenschaftliche Forschungsanwendungen
Radiofluorination and Radiopharmaceuticals
4-Fluorophenethyl Bromide-d4 finds application in the synthesis of radiopharmaceuticals. Helfer et al. (2013) demonstrated the effectiveness of Bis(4-benzyloxyphenyl)iodonium salts, closely related to this compound, as precursors for the radiosynthesis of 4-[¹⁸F]fluorophenol, a valuable intermediate for building complex molecules with a 4-[¹⁸F]fluorophenoxy moiety (Helfer et al., 2013). Ross et al. (2011) also discuss the synthesis of no-carrier-added 4-[18F]Fluorophenol from a related compound, which is crucial in creating complex radiopharmaceuticals (Ross et al., 2011).
Fluorescent Probes and Sensors
This compound is used in the development of fluorescent probes for biological and environmental applications. Zhu et al. (2019) designed a fluorescent probe for detecting hydrazine, a hazardous chemical, using a derivative of this compound (Zhu et al., 2019). Similarly, Li et al. (2009) explored a fluorophore, 4-MeB, synthesized using a related bromide compound, to study solvent-sensitive charge-transfer absorption behaviors (Li et al., 2009).
Chemical Fixation of CO2
The compound is relevant in the field of environmental chemistry, particularly in the fixation of CO2. Zhang et al. (2017) reported the use of a related bromide compound as a catalyst in the formation of cyclic carbonates from atmospheric CO2, demonstrating the compound's potential in addressing environmental concerns (Zhang et al., 2017).
Chemical Synthesis and Protecting Groups
The compound is also used in the synthesis of novel chemical structures. Crich et al. (2009) introduced a new benzyl ether-type protecting group for alcohols, using a compound structurally similar to this compound (Crich et al., 2009).
Safety and Hazards
4-Fluorophenethyl Bromide-d4 is considered hazardous. It is a combustible liquid and may cause skin and eye irritation. It may also cause respiratory irritation if inhaled. It is recommended to use personal protective equipment, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, and avoid breathing its mist/vapors/spray .
Eigenschaften
IUPAC Name |
1-(2-bromo-1,1,2,2-tetradeuterioethyl)-4-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrF/c9-6-5-7-1-3-8(10)4-2-7/h1-4H,5-6H2/i5D2,6D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLRUNCJXOVYWDH-NZLXMSDQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCBr)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C1=CC=C(C=C1)F)C([2H])([2H])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![1-[(3,3-Diphenylpropyl)methylamino]-2-methyl-2-propanol-d3](/img/structure/B564872.png)
